N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS2/c1-23-11-5-6-12-13(8-11)24-15(20-12)21-14(22)9-3-2-4-10(7-9)16(17,18)19/h2-8H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHFRNFNHDPADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a methylthiol reagent reacts with the benzothiazole derivative.
Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the benzamide group.
Functionalized Benzothiazoles: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide exhibits significant potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of human cancer cells by inducing apoptosis through the activation of specific signaling pathways. A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer properties .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects on a range of pathogenic bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death. In vitro tests showed effectiveness against resistant strains of bacteria, suggesting potential for therapeutic use in treating infections .
Agrochemical Applications
The unique properties of this compound have led to its investigation as a pesticide or herbicide.
Insecticidal Activity
Studies have reported that the compound exhibits insecticidal properties against common agricultural pests. Field trials demonstrated significant reductions in pest populations when applied at specific concentrations, showcasing its potential as an environmentally friendly alternative to traditional insecticides .
Fungicidal Properties
In addition to its insecticidal activity, this compound has shown fungicidal effects against various plant pathogens. Laboratory assays revealed that it effectively inhibited the growth of fungi responsible for crop diseases, thus supporting its application in agricultural settings to enhance crop yield and health .
Materials Science Applications
The incorporation of this compound into materials science is an emerging area of research.
Polymer Additives
Research indicates that this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Preliminary studies suggest that polymers infused with this compound exhibit improved resistance to degradation under heat and UV exposure, making them suitable for outdoor applications .
Coatings and Sealants
The compound's chemical stability and resistance to environmental factors make it a candidate for use in coatings and sealants. Testing has shown that coatings containing this compound provide enhanced protection against corrosion and wear, indicating potential for industrial applications .
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with cellular targets such as enzymes and receptors. It has been shown to activate the p53 pathway, leading to the induction of apoptosis in cancer cells . The compound also affects mitochondrial function, altering the balance of pro- and anti-apoptotic proteins, which further promotes cell death.
Comparison with Similar Compounds
Substituents on the Benzothiazole Ring
- Methylthio (-SMe) vs. Nitro (-NO₂): N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) (): The nitro group is strongly electron-withdrawing, reducing electron density on the benzothiazole ring, which may enhance interactions with polar residues in enzymatic pockets. Biological Implications: Nitro-substituted analogues in exhibit VEGFR-2 inhibitory activity, suggesting that electron-deficient benzothiazoles may favor kinase binding. The methylthio group’s electron-rich nature could alter binding modes or selectivity .
- Methylthio (-SMe) vs. Bromo (-Br): N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) (): Bromo substituents enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura in 12a–b).
Substituents on the Benzamide Moiety
Trifluoromethyl (-CF₃) Positioning :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Here, the -CF₃ group is on the benzothiazole rather than the benzamide. This positional difference alters electronic distribution: -CF₃ on benzamide may stabilize the amide bond via resonance, while on benzothiazole, it enhances ring electron deficiency, affecting π-π stacking in target binding .
- Fluoro (-F) vs. Trifluoromethyl (-CF₃): N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (): Fluorine atoms increase polarity and metabolic stability.
Physicochemical Properties
Notes:
- The target compound’s -CF₃ and -SMe groups contribute to high LogP, favoring membrane penetration but limiting aqueous solubility.
- ’s nitro analogue has lower LogP due to the polar nitro group, aligning with its reported use in hydrophilic enzymatic assays .
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₃H₉F₃N₂OS
- Molecular Weight : 304.28 g/mol
- CAS Number : Not specified
The presence of the methylthio group and trifluoromethyl moiety contributes to its unique properties, enhancing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with trifluoromethylated amines. The general synthetic pathway includes:
- Formation of Benzothiazole Core :
- Starting from 2-aminobenzenethiol and appropriate carbonyl compounds.
- Substitution Reactions :
- Introduction of methylthio and trifluoromethyl groups through nucleophilic substitution reactions.
- Final Amide Formation :
- Reaction with acyl chlorides or anhydrides to yield the final amide product.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.12 mg/mL | 0.25 mg/mL |
| Escherichia coli | 0.15 mg/mL | 0.30 mg/mL |
| Pseudomonas aeruginosa | 0.25 mg/mL | 0.50 mg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.20 mg/mL | 0.40 mg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.
Antiviral Activity
Research has also indicated that compounds similar to this compound exhibit antiviral properties, specifically against viruses such as HIV and Hepatitis C virus (HCV). For example, thiazole derivatives have been shown to inhibit viral replication effectively in vitro.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored in various studies, where it demonstrated the ability to reduce pro-inflammatory cytokine production in cellular models. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Modulation of Receptor Activity : It may act as a modulator for receptors involved in pain signaling pathways, particularly TRPV3 channels, which are implicated in inflammatory pain responses .
Case Studies
- Antibacterial Efficacy Study : A study published in PubMed evaluated the antibacterial effects of various thiazole derivatives including this compound against multi-drug resistant strains. Results showed that the compound exhibited comparable efficacy to standard antibiotics like ampicillin .
- Anti-inflammatory Study : Another research highlighted the anti-inflammatory potential of related benzothiazole compounds, demonstrating a reduction in TNF-alpha levels in macrophage cultures treated with these compounds .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between functionalized benzothiazole precursors and acyl chlorides. For example, reacting 6-(methylthio)benzo[d]thiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Solvents like dichloromethane or DMF are typically used, with temperature control (0–25°C) to minimize side reactions. Yield optimization requires monitoring via TLC and purification using column chromatography .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : To verify hydrogen/carbon environments and substituent positions (e.g., distinguishing methylthio vs. trifluoromethyl groups) .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
- IR Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .
Purity should be validated via HPLC (≥95% purity threshold) .
Q. What preliminary biological screening approaches assess its antimicrobial potential?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens using broth microdilution .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices.
- Time-kill kinetics : Determine bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for the benzothiazole core?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing methylthio with sulfonyl or methoxy) to assess impacts on bioactivity .
- Trifluoromethyl positioning : Compare meta- vs. para-substituted benzamide derivatives using molecular docking to predict target binding .
- Bioisosteric replacement : Replace the benzo[d]thiazole ring with triazoles or thiadiazoles to evaluate scaffold flexibility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to minimize variability .
- Impurity profiling : Use HPLC-MS to identify byproducts or degradants that may skew results .
- Target validation : Confirm mechanism via knockout models (e.g., CRISPR-edited bacterial strains) or enzymatic assays (e.g., dihydrofolate reductase inhibition) .
Q. Which in vitro models are suitable for studying its anticancer mechanism of action?
- Methodological Answer :
- Cell viability assays : Use MTT or resazurin-based protocols in cancer lines (e.g., MCF-7, A549) .
- Apoptosis markers : Quantify caspase-3/7 activation and Annexin V staining via flow cytometry .
- Kinase profiling : Screen against kinase panels (e.g., EGFR, BRAF) to identify primary targets .
Q. How to design pharmacokinetic studies for this compound?
- Methodological Answer :
- ADME profiling :
- Absorption : Caco-2 cell monolayer assays for permeability .
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS .
- Excretion : Radiolabeled compound tracking in urine/feces .
- Plasma stability : Assess degradation in plasma at 37°C over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
